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Compound of Interest

(S,R,S)-AHPC-CO-C-
Compound Name:
Cyclohexene-Bpin

Cat. No.: B15579236

Clarification on (S,R,S)-AHPC-CO-C-Cyclohexene-
Bpin

Initial research indicates that the requested molecule, (S,R,S)-AHPC-CO-C-Cyclohexene-
Bpin, is not an active anti-cancer agent but rather an E3 Ligase Ligand-Linker Conjugate.[1][2]
[3] Such molecules serve as advanced chemical building blocks for the synthesis of

Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents
that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5]

Given that (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is an intermediate component, detailed
application notes and protocols for its direct use in oncology research are not available.
Instead, this document will provide comprehensive application notes for ACBI1, a well-
characterized and potent PROTAC that degrades the cancer-relevant proteins SMARCA2,
SMARCA4, and PBRML1.[3][6][7][8] ACBI1 utilizes a ligand for the von Hippel-Lindau (VHL) E3
ligase, conceptually similar to the AHPC component of the requested building block, making it a
highly relevant example for understanding the application of such molecules in oncology
research.[6][8]

Application Notes: ACBI1, a SMARCAZ2/4-Degrading
PROTAC

Audience: Researchers, scientists, and drug development professionals in oncology.
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Introduction: ACBI1 is a potent, selective, and cooperative PROTAC that induces the
degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and
SMARCAA4, as well as the PBRM1 protein.[3][5][7] Subunits of the BAF complex are mutated in
approximately 20% of human cancers, making them a key therapeutic target.[5][7] For
instance, some SMARCA4-mutant cancers exhibit a synthetic lethal dependency on
SMARCAZ2.[7][9] ACBI1 provides a powerful chemical tool to study the therapeutic effects of
acute BAF complex inactivation in vitro and in vivo.[5][7]

Data Presentation

The following tables summarize the quantitative data for ACBI1 from preclinical studies.

Table 1: In Vitro Degradation Potency (DC50) The DC50 value represents the concentration of
the compound required to degrade 50% of the target protein.

Target Protein Cell Line DC50 Value (nM) Citation(s)
SMARCA2 MV-4-11 6 [3][6118][10][11]
SMARCA4 MV-4-11 11 [3][6][8][10][11]
PBRM1 MV-4-11 32 [3][61[8][10][11]
SMARCA2 NCI-H1568 3.3 [11]

PBRM1 NCI-H1568 15.6 [11]

Table 2: In Vitro Anti-proliferative Activity (IC50) The IC50 value represents the concentration of
the compound required to inhibit 50% of cell proliferation.

Cell Line Cancer Type IC50 Value (nM) Citation(s)
Acute Myeloid

MV-4-11 _ 28 - 29 [3][10]
Leukemia

Lung Carcinoma
NCI-H1568 o 68 [10]
(SMARCAA4-deficient)

Melanoma N/A (Potent activity
SK-MEL-5 o [3]
(SMARCAA4-deficient) reported)
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Table 3: Pharmacokinetic Profile of ACBI1

] Administration Key o
Species Dose (mg/kg) Citation(s)
Route Parameters

Suitable for in

Mouse Intravenous (i.v.) 5 ) ) [71[12]
vivo studies
Subcutaneous Suitable for in
Mouse 5 ) i [71[12]
(s.c) vivo studies

Suitable for in

Rat Intravenous (i.v.) 5 ) ) [71[12]
vivo studies
Subcutaneous Suitable for in
Rat 5 ) ) [71[12]
(s.c.) vivo studies

Experimental Protocols

Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Protein Degradation Assay via Western Blot

This protocol is used to quantify the degradation of target proteins (SMARCA2, SMARCAA4,
PBRML1) in cancer cells following treatment with ACBI1.

e Cell Culture and Seeding:
o Culture cancer cells (e.g., MV-4-11) in appropriate media and conditions.

o Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of
harvest and allow them to adhere overnight.[1]

e Compound Treatment:

o Prepare a serial dilution of ACBI1 in DMSO, then further dilute in cell culture medium.
Final DMSO concentration should not exceed 0.1%.
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o

o

Treat cells with varying concentrations of ACBI1 (e.g., 0, 1, 10, 100, 1000 nM) for a
specified time (e.g., 18 hours).[11]

Include a vehicle control (DMSO only) and a negative control (e.g., cis-ACBI1, an inactive
isomer that does not bind VHL).[3]

e Cell Lysis and Protein Quantification:

[¢]

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30
minutes.[1]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.[1]

o SDS-PAGE and Western Blotting:

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at
95°C for 5-10 minutes.[1]

Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

Transfer proteins to a PVDF or nitrocellulose membrane.[1]
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane overnight at 4°C with primary antibodies against SMARCA2,
SMARCA4, PBRM1, and a loading control (e.g., GAPDH, B-Actin).

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.[1]
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» Detection and Analysis:
o Detect the signal using an ECL substrate and an imaging system.[1]

o Quantify band intensities using densitometry software. Normalize target protein levels to
the loading control.

o Plot the percentage of remaining protein against the log concentration of ACBI1 to
determine the DC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of ACBI1 in a
mouse xenograft model.

e Animal Model and Cell Implantation:

o Use immunocompromised mice (e.g., NOD-SCID or NSG). All procedures must be
approved by an Institutional Animal Care and Use Committee (IACUC).

o Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10 NCI-H1568 cells)
mixed with Matrigel into the flank of each mouse.[4]

e Tumor Growth and Group Randomization:

o Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm3,
randomize the mice into treatment and control groups (n=8-10 mice per group).[4][13]

¢ PROTAC Formulation and Administration:

o Formulate ACBI1 for the desired route of administration (e.g., intraperitoneal injection, oral
gavage). A common vehicle for intraperitoneal (i.p.) injection may consist of DMSO,
PEG300, and saline.[4] For in vivo studies with ACBI1, a formulation of 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% Saline has been suggested.[10]

o Administer ACBI1 at a predetermined dose and schedule (e.g., 25 mg/kg, daily). The
control group receives the vehicle only.
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» Efficacy and Tolerability Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: (Length x Width?)/2.[4]

o Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

[4]

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and downstream analysis (e.g., Western blot to confirm target degradation in tumor

tissue).
o Data Analysis:
o Calculate the Tumor Growth Inhibition (TGI) percentage.

o Perform statistical analysis to determine the significance of the anti-tumor effect compared

to the vehicle control group.

Mandatory Visualization
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Caption: ACBI1-mediated degradation of SMARCAZ2/4 proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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